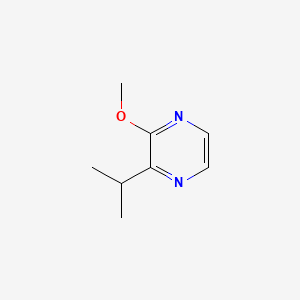

2-Isopropyl-3-methoxypyrazine

概要

説明

2-メトキシ-3-イソプロピルピラジンは、メトキシピラジンと呼ばれる化学化合物のクラスに属しており、独特な臭いを持つことで知られています。この化合物は、特定のワインやコーヒーに存在し、食品業界では香料として使用されることで特に注目されています。 緑豆の臭い、土臭い、豆のような風味を生み出すことが知られています .

2. 製法

合成経路と反応条件: 2-メトキシ-3-イソプロピルピラジンの合成は、通常、適切なピラジン誘導体とメタノールを特定の条件下で反応させることにより行われます。 一般的な方法には、ヘッドスペース固相マイクロ抽出 (SPME) とガスクロマトグラフィー質量分析 (GC-MS) を組み合わせた方法を用いて、化合物の存在と濃度を決定する方法があります .

工業生産方法: 2-メトキシ-3-イソプロピルピラジンの工業生産方法では、多くの場合、高度な化学合成技術を用いて、高純度と高収率を確保しています。 この化合物は、香料および香料業界で使用するために大量に生産されています .

生化学分析

Biochemical Properties

2-Isopropyl-3-methoxypyrazine plays a role in biochemical reactions primarily as an odorant. It interacts with olfactory receptors in humans and animals, leading to the perception of its characteristic smell. This compound can be detected at very low concentrations, as low as 2 nanograms per liter . In the context of biochemical interactions, this compound is known to interact with specific proteins and enzymes involved in olfactory signaling pathways, although detailed studies on these interactions are limited.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as an odorant suggests that it may influence cell signaling pathways related to olfaction. This compound can bind to olfactory receptors on the surface of olfactory sensory neurons, triggering a cascade of intracellular events that lead to the perception of smell . There is limited information on its impact on gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to olfactory receptors, which are G-protein-coupled receptors (GPCRs). This binding activates the associated G-proteins, leading to the production of second messengers such as cyclic AMP (cAMP). The increase in cAMP levels results in the opening of ion channels, causing depolarization of the olfactory sensory neurons and the transmission of the olfactory signal to the brain . The specific binding interactions and potential enzyme inhibition or activation by this compound are not well-characterized.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to some extent. This compound is relatively stable under standard conditions but can degrade over time when exposed to light and heat . Long-term effects on cellular function have not been extensively studied, but its role as an odorant suggests that its primary effects are transient and related to olfactory perception.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the perception of its odor can vary with concentration. At low concentrations, it may be perceived as a pleasant aroma, while at higher concentrations, it can become overpowering and unpleasant . Toxic or adverse effects at high doses have not been well-documented, but it is generally considered safe at the concentrations typically encountered in natural sources.

Metabolic Pathways

It is likely that this compound undergoes standard metabolic processes involving oxidation and conjugation, similar to other small organic molecules . The specific enzymes and cofactors involved in its metabolism have not been identified.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its small size and relatively non-polar nature . It may also interact with specific transporters or binding proteins, although these interactions have not been well-characterized. Its localization and accumulation within tissues are likely influenced by its hydrophobic properties.

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. As an odorant, it is likely to be found in the membranes of olfactory sensory neurons, where it can interact with olfactory receptors . There is limited information on any targeting signals or post-translational modifications that may direct it to specific compartments or organelles.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Isopropylpyrazine typically involves the reaction of appropriate pyrazine derivatives with methanol under specific conditions. One common method employs headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to determine the presence and concentration of the compound .

Industrial Production Methods: Industrial production methods for 2-Methoxy-3-Isopropylpyrazine often involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is produced in large quantities for use in the flavor and fragrance industry .

化学反応の分析

反応の種類: 2-メトキシ-3-イソプロピルピラジンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。これらの反応は、さまざまな用途に合わせて、化合物の構造と特性を改変するために不可欠です。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります。 置換反応では、多くの場合、ハロゲン化剤と求核剤を制御された条件下で使用します .

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、2-メトキシ-3-イソプロピルピラジンの酸化は、対応するピラジンオキシドを生成することができ、還元により、さまざまな還元されたピラジン誘導体を生成することができます .

科学的研究の応用

2-メトキシ-3-イソプロピルピラジンは、幅広い科学研究における応用があります。

化学: より複雑な有機化合物の合成における構成要素として使用されています。

生物学: 微生物における天然物の生合成における役割について研究されています。

医学: 特定の分子標的への影響など、潜在的な治療応用を探索するための研究が進行中です。

作用機序

2-メトキシ-3-イソプロピルピラジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。たとえば、嗅覚系における特定の受容体と相互作用することが知られており、その特徴的な臭いをもたらします。 さらに、微生物におけるその生合成には、ラベル付き前駆体のピラジン環への組み込みが含まれます .

類似化合物との比較

2-メトキシ-3-イソプロピルピラジンは、3-イソブチル-2-メトキシピラジン (IBMP) などの他のメトキシピラジンと比較されることがよくあります。どちらの化合物も、ソーヴィニヨンブランなどのワインにおける緑色の風味を決定する重要な要素です。 2-メトキシ-3-イソプロピルピラジンは、その特定の臭いプロファイルと、より幅広い天然源に存在することによって独特です .

類似化合物:

- 3-イソブチル-2-メトキシピラジン (IBMP)

- 3-メトキシ-2-イソプロピルピラジン

- 2-メトキシ-3-(1-メチルエチル)ピラジン

生物活性

2-Isopropyl-3-methoxypyrazine (IPMP) is a volatile organic compound known for its distinctive aroma, often described as earthy or green bell pepper-like. Found in various plants, including Zingiber mioga and Panax notoginseng , IPMP has garnered attention for its biological activities, particularly in the context of ecological interactions and potential applications in agriculture and food science.

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 168.20 g/mol

- CAS Number : 33166-01-1

Ecological Role

IPMP serves as an aggregative cue for certain beetle species, influencing their behavior and interactions within ecosystems. Research indicates that it can attract pollinators, which may enhance plant reproductive success. In a study involving Labidostomis lusitanica , it was demonstrated that both male and female beetles exhibited varying responses to different concentrations of IPMP, with females showing heightened sensitivity compared to males .

Behavioral Bioassays

Behavioral assays have revealed significant insights into the attraction and aversion responses elicited by IPMP:

- At low concentrations (0.1 µg), a majority of tested males preferred the arm containing IPMP.

- Conversely, at higher concentrations (10 µg), an aversive response was noted among males, indicating a complex dose-dependent relationship .

The biological activity of IPMP is primarily mediated through olfactory receptors in insects. The electroantennogram (EAG) responses indicate that both sexes of L. lusitanica can detect IPMP effectively, with females responding more strongly than males at certain concentrations . This suggests potential applications in pest management by utilizing IPMP as a lure.

Case Study 1: Aggregative Cue in Beetles

In laboratory settings, EAG responses were measured to assess how different concentrations of IPMP affected beetle behavior. Results showed that females had a significantly higher EAG response than males at 10 µg concentrations (t = -3.571, p = 0.04), indicating a strong olfactory attraction .

Case Study 2: Water Taste and Odor Issues

IPMP has also been implicated in taste-and-odor problems in water distribution systems. A study investigated the degradation kinetics of IPMP using UV-A chlorine processes, highlighting its stability in aquatic environments and potential implications for water quality management .

Comparative Analysis with Other Methoxypyrazines

A comparative evaluation of IPMP with other methoxypyrazines such as 2-isobutyl-3-methoxypyrazine (IBMP) revealed differences in their degradation rates and sensory properties. This research is crucial for understanding how these compounds can be managed in agricultural settings to mitigate undesirable odors while maximizing their ecological benefits .

| Compound | Molecular Weight | Aroma Profile | EAG Sensitivity |

|---|---|---|---|

| This compound | 168.20 g/mol | Earthy, green pepper | High (females) |

| 2-Isobutyl-3-methoxypyrazine | 182.24 g/mol | Similar | Moderate |

特性

IUPAC Name |

2-methoxy-3-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOPKICPEQUPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067147 | |

| Record name | Isopropyl methoxy pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120.00 to 125.00 °C. @ 20.00 mm Hg | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25773-40-4, 93905-03-4 | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25773-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025773404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-(3,5 or 6)-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3-Isopropylpyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazine, 2-methoxy-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl methoxy pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylmethoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FL7L111A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what natural sources can 2-Isopropyl-3-methoxypyrazine be found?

A1: this compound is found in a variety of natural sources, contributing to their characteristic aromas. Some notable examples include:

- Plants: Green bell peppers, peas, potatoes, peanuts, Cabernet Sauvignon grapes, anise fruits, tarragon leaves, parsley, and certain species of palms and cycads [, , , , , , , , , , , , ].

- Insects: The Asian lady beetle (Harmonia axyridis) is known to contain IPMP, which is released when the insect is disturbed or crushed. This phenomenon, termed "ladybug taint," can significantly impact the flavor of wines if these beetles are present during grape harvesting and processing [, , , , , , ].

- Microorganisms: Certain bacteria, like Lysobacter capsici and Streptomyces griseus, are capable of producing IPMP as a secondary metabolite. Their presence can lead to off-flavors in food products like apple juice [, ].

Q2: How is this compound perceived by humans?

A: Humans are highly sensitive to this compound, detecting it at extremely low concentrations. Orthonasal and retronasal detection thresholds vary depending on the matrix but generally range from parts per trillion (ppt) to parts per billion (ppb) [, , , , ]. The aroma is typically described as earthy, pea-like, or bell pepper-like, and while often considered pleasant at low levels, it can be perceived as an off-flavor at higher concentrations [, , ].

Q3: How does the perception of this compound change in different matrices?

A: The sensory detection thresholds of IPMP are significantly influenced by the matrix in which it is present. For example, the detection threshold in water is much lower than in whole milk []. This difference is attributed to the interaction of IPMP with fat molecules in milk, which reduces its volatility and perceived intensity. Similarly, the type of wine significantly affects the perceived intensity of IPMP, with higher thresholds observed in Chardonnay compared to Gewürztraminer and red wine blends []. These findings highlight the importance of considering matrix effects when evaluating the sensory impact of IPMP.

Q4: How is this compound formed in food products?

A4: this compound can be formed in food products through various pathways:

- Biosynthesis in Plants: Plants produce IPMP as a secondary metabolite, likely through enzymatic reactions involving amino acids and sugars []. Factors like cultivar, ripeness, and environmental conditions can influence the concentration of IPMP in plant tissues [, , ].

- Microbial Metabolism: Some microorganisms, particularly certain bacteria and fungi, possess metabolic pathways capable of producing IPMP [, , ]. These microorganisms can contaminate food products during processing or storage, leading to the development of off-flavors.

- Thermal Degradation: While IPMP is relatively stable at moderate temperatures, it can undergo degradation and transformation at higher temperatures used in food processing, such as roasting [, ].

Q5: What strategies can be employed to mitigate the negative impact of this compound in food products?

A5: Several strategies can be employed to minimize the development of undesirable levels of IPMP in food products:

- Agricultural Practices: Careful selection of cultivars with naturally lower IPMP levels, optimizing grape ripeness before harvest, and implementing pest control measures to prevent ladybug infestations in vineyards can help reduce IPMP levels in the final products [, , , ].

- Processing Techniques: Adjusting processing parameters such as temperature and time during roasting can potentially limit the formation of IPMP [, ].

- Remedial Treatments: Employing specific fining agents, like activated charcoal, and incorporating oak chips during winemaking have shown potential in reducing IPMP concentration and masking undesirable sensory attributes associated with ladybug taint [, ].

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound?

A6: Several analytical techniques are commonly used for the detection and quantification of IPMP in various matrices:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its high sensitivity and ability to identify and quantify IPMP even at extremely low concentrations [, , , , , , , , , , , , , , , , , , ]. Coupled with different extraction methods like headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE), it allows for sensitive and selective analysis of IPMP in complex matrices.

- Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of GC with the human sense of smell, allowing for the detection and identification of odor-active compounds like IPMP in complex mixtures [, ]. By evaluating the odor intensity at different dilutions, researchers can determine flavor dilution (FD) factors, providing insights into the relative contribution of each compound to the overall aroma profile.

- Sensory Analysis: Trained sensory panels can detect and characterize the presence of IPMP based on its characteristic aroma [, , , , , ]. Sensory evaluations are crucial for understanding consumer perception and acceptance of IPMP levels in food products.

Q7: What are the applications of analytical methods for this compound determination?

A7: The development and application of analytical methods for IPMP determination have facilitated research in various fields:

- Food Science and Technology: These methods enable the monitoring of IPMP levels in raw materials and processed food products to ensure desired sensory attributes and identify potential spoilage [, , , , , , ].

- Wine Production: Analytical techniques are crucial for early detection of ladybug taint in wines, allowing winemakers to implement appropriate preventative or remedial measures [, , , , , , ].

- Pest Management: Monitoring IPMP levels in vineyards can help predict ladybug infestations and implement timely pest control strategies [, ].

- Ecological Studies: Analyzing IPMP emissions from plants and understanding their role in attracting or repelling insects contributes to a deeper understanding of plant-insect interactions in natural ecosystems [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。